5-Fluoro-6-methyluracil
Overview
Description
5-Fluoro-6-methyluracil is a fluorinated derivative of uracil, a pyrimidine nucleobase This compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of antiviral and anticancer agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-6-methyluracil typically involves the fluorination of 6-methyluracil. One common method is the treatment of 6-methyluracil with elemental fluorine in acetic acid solutions. This reaction yields this compound and its derivatives . Another method involves the use of electrophilic fluorinating reagents such as Selectfluor™ in the presence of ionic liquids, which promotes efficient fluorination .
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using similar reagents and conditions as described above. The choice of method depends on factors such as yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-6-methyluracil undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although these are less common.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Electrophilic Fluorinating Agents: Used for the initial synthesis of the compound.
Nucleophiles: For substitution reactions.
Acids and Bases: For hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.
Scientific Research Applications
5-Fluoro-6-methyluracil has several scientific research applications:
Medicinal Chemistry: It is used in the development of antiviral and anticancer agents.
Biological Studies: The compound is used to study the effects of fluorinated nucleobases on DNA and RNA synthesis and function.
Industrial Applications:
Mechanism of Action
The mechanism of action of 5-Fluoro-6-methyluracil involves its incorporation into nucleic acids, where it interferes with nucleoside metabolism. The fluorine atom at the 5-position disrupts the normal function of enzymes involved in DNA and RNA synthesis, leading to cytotoxicity and cell death . The compound can also inhibit thymidylate synthase, an enzyme critical for DNA synthesis, by forming a covalent complex with the enzyme and its cofactor .
Comparison with Similar Compounds
Similar Compounds
5-Fluorouracil: A widely used anticancer drug with a similar structure but without the methyl group at the 6-position.
6-Methyluracil: The parent compound without the fluorine atom at the 5-position.
5-Fluoro-1,3,6-trimethyluracil: A derivative with additional methyl groups.
Uniqueness
5-Fluoro-6-methyluracil is unique due to the presence of both a fluorine atom and a methyl group, which enhances its biological activity and stability compared to its analogs. The combination of these substituents allows for more effective inhibition of nucleic acid synthesis and greater resistance to metabolic degradation .
Biological Activity
5-Fluoro-6-methyluracil (5-FMU) is a fluorinated derivative of uracil, a pyrimidine nucleobase, which has garnered attention for its potential applications in medicinal chemistry, particularly in antiviral and anticancer therapies. This article delves into the biological activity of 5-FMU, exploring its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 6-position of the uracil structure. This unique configuration enhances its biological activity compared to other uracil derivatives.
The primary mechanism by which 5-FMU exerts its biological effects is through its incorporation into nucleic acids. The fluorine atom disrupts normal nucleoside metabolism, leading to:
- Inhibition of DNA and RNA synthesis : The compound interferes with enzymes responsible for nucleic acid synthesis, resulting in cytotoxicity and cell death.
- Substitution Reactions : The fluorine atom can be substituted under specific conditions, potentially leading to the formation of various derivatives with distinct biological activities .
Antiviral Activity
Research indicates that 5-FMU exhibits significant antiviral properties. It has been studied for its effectiveness against various viral infections by disrupting viral replication processes. For instance:
- Inhibition Studies : In vitro studies have demonstrated that 5-FMU can inhibit the growth of certain viruses by competing with natural pyrimidines for incorporation into viral RNA and DNA .
Anticancer Activity
5-FMU has shown promising results in cancer research:
- Cell Proliferation Inhibition : In studies involving L1210 mouse leukemia cells, 5-FMU exhibited potent inhibition of cell proliferation with IC50 values in the nanomolar range. This suggests a strong potential for use in cancer therapies .
- Mechanistic Insights : The mechanism involves the intracellular release of active metabolites that interfere with nucleotide metabolism, leading to apoptosis in cancer cells .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 5-FMU, it is essential to compare it with related compounds:
Compound | Structure | Biological Activity |
---|---|---|
5-Fluorouracil (5-FU) | Lacks methyl group at C6 | Widely used anticancer drug |
6-Methyluracil | Parent compound | Limited activity |
5-Fluoro-1,3,6-trimethyluracil | Additional methyl groups | Enhanced stability and activity |
5-FMU stands out due to its combination of both fluorine and methyl substituents, which increases its stability and biological efficacy compared to its analogs.
Case Studies
- Antiviral Efficacy : A study evaluating various pyrimidine analogs found that 5-FMU significantly inhibited viral replication in cultured cells, demonstrating its potential as an antiviral agent against specific pathogens .
- Cytotoxicity in Cancer Cells : Research involving L1210 mouse leukemia cells indicated that treatment with 5-FMU led to a marked decrease in cell viability, reinforcing its role as a potential chemotherapeutic agent .
Properties
IUPAC Name |
5-fluoro-6-methyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5FN2O2/c1-2-3(6)4(9)8-5(10)7-2/h1H3,(H2,7,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVJAXFFVMSNFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50933278 | |
Record name | 5-Fluoro-6-methylpyrimidine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1480-99-5 | |
Record name | NSC33036 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33036 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-Fluoro-6-methylpyrimidine-2,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50933278 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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